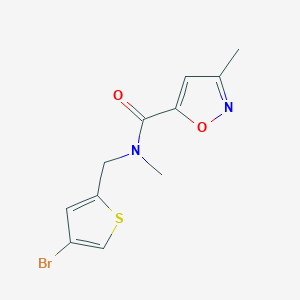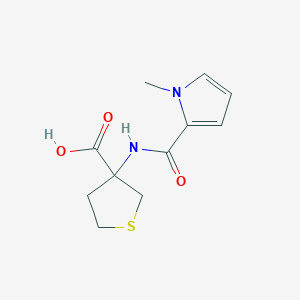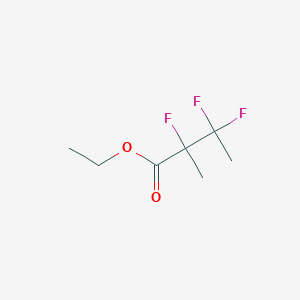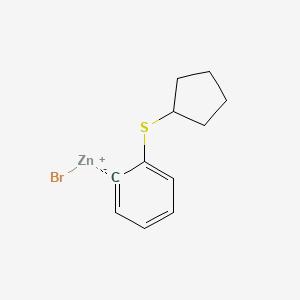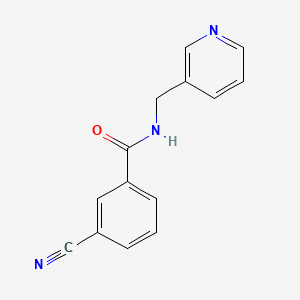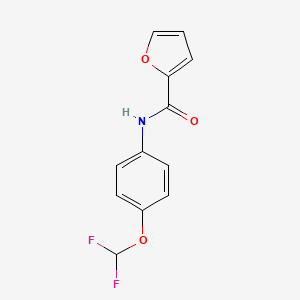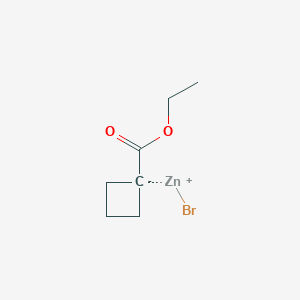![molecular formula C12H15ClO4 B14891328 Methyl (1R,4aS,7aS)-7-(chloromethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14891328.png)
Methyl (1R,4aS,7aS)-7-(chloromethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,4aS,7aS)-7-(chloromethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure that includes a chloromethyl group, a methoxy group, and a tetrahydrocyclopenta[c]pyran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,4aS,7aS)-7-(chloromethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrocyclopenta[c]pyran Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to reduce the double bonds.
Introduction of the Chloromethyl Group: This step often involves the chloromethylation of the tetrahydrocyclopenta[c]pyran ring using formaldehyde and hydrochloric acid under acidic conditions.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1R,4aS,7aS)-7-(chloromethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a variety of functional groups depending on the nucleophile.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activity. The presence of the chloromethyl group suggests that it could be used to modify biomolecules through covalent bonding.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features might be optimized to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and other advanced materials.
Mecanismo De Acción
The mechanism by which Methyl (1R,4aS,7aS)-7-(chloromethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The chloromethyl group could form covalent bonds with nucleophilic sites in proteins or DNA, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (1R,4aS,7aS)-7-(hydroxymethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Methyl (1R,4aS,7aS)-7-(bromomethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
The presence of the chloromethyl group in Methyl (1R,4aS,7aS)-7-(chloromethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate makes it particularly reactive and versatile for further chemical modifications. This distinguishes it from similar compounds with different substituents, which may have different reactivity and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Propiedades
Fórmula molecular |
C12H15ClO4 |
|---|---|
Peso molecular |
258.70 g/mol |
Nombre IUPAC |
methyl (1R,4aS,7aS)-7-(chloromethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C12H15ClO4/c1-15-11(14)9-6-17-12(16-2)10-7(5-13)3-4-8(9)10/h3,6,8,10,12H,4-5H2,1-2H3/t8-,10-,12-/m1/s1 |
Clave InChI |
FUJWEELYPZDADH-HLUHBDAQSA-N |
SMILES isomérico |
CO[C@H]1[C@H]2[C@H](CC=C2CCl)C(=CO1)C(=O)OC |
SMILES canónico |
COC1C2C(CC=C2CCl)C(=CO1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


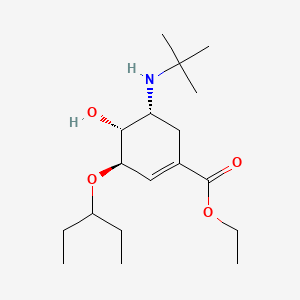
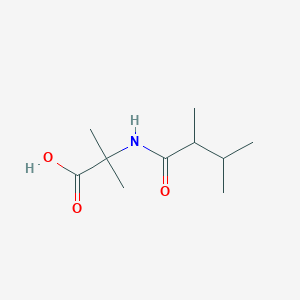
![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)
